molecular formula C7H11ClN2O2 B6171708 3-(3-chloropropyl)-1-methylimidazolidine-2,4-dione CAS No. 1042771-07-2

3-(3-chloropropyl)-1-methylimidazolidine-2,4-dione

Cat. No.: B6171708
CAS No.: 1042771-07-2
M. Wt: 190.6
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Description

3-(3-chloropropyl)-1-methylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by the presence of a chloropropyl group attached to the nitrogen atom at the third position of the imidazolidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloropropyl)-1-methylimidazolidine-2,4-dione typically involves the reaction of 3-chloropropylamine with 1-methylimidazolidine-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloropropyl)-1-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can undergo nucleophilic substitution reactions with various nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted imidazolidine derivatives.

Scientific Research Applications

3-(3-chloropropyl)-1-methylimidazolidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-chloropropyl)-1-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloropropyltrimethoxysilane
  • 3-chloropropionyl chloride
  • 3-chloropropylamine

Uniqueness

3-(3-chloropropyl)-1-methylimidazolidine-2,4-dione is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

1042771-07-2

Molecular Formula

C7H11ClN2O2

Molecular Weight

190.6

Purity

95

Origin of Product

United States

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